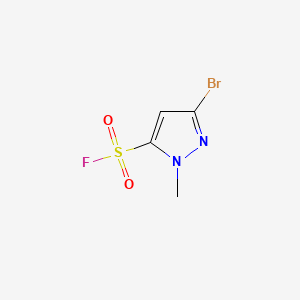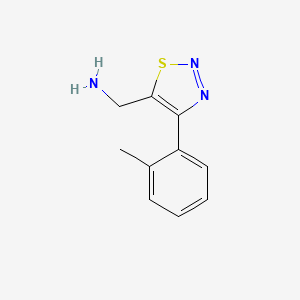
(4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The compound features an O-tolyl group, which is a methyl-substituted phenyl group, attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine typically involves the formation of the thiadiazole ring followed by the introduction of the O-tolyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of O-tolyl hydrazine with carbon disulfide in the presence of a base can lead to the formation of the thiadiazole ring. Subsequent functionalization with methanamine can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions to facilitate the cyclization and functionalization steps. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiadiazoline.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
O-tolyl isocyanate: Another compound featuring the O-tolyl group, used in the synthesis of various organic molecules.
O-toluidine: A related aromatic amine with applications in electrochemistry and polymer science.
Uniqueness
(4-(O-tolyl)-1,2,3-thiadiazol-5-yl)methanamine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This sets it apart from other O-tolyl derivatives, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
[4-(2-methylphenyl)thiadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H11N3S/c1-7-4-2-3-5-8(7)10-9(6-11)14-13-12-10/h2-5H,6,11H2,1H3 |
InChI Key |
JLFDIHYZSONFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(SN=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride](/img/structure/B13528668.png)
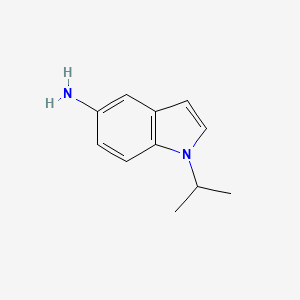
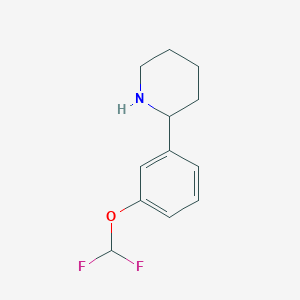
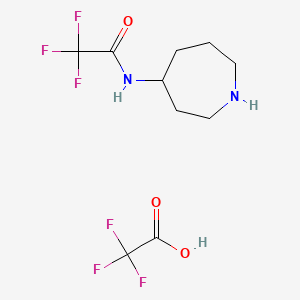
![Cyclohexanone, 3-[(4-methylphenyl)thio]-](/img/structure/B13528685.png)
![1,2,5-Triazaspiro[2.5]oct-1-ene](/img/structure/B13528692.png)
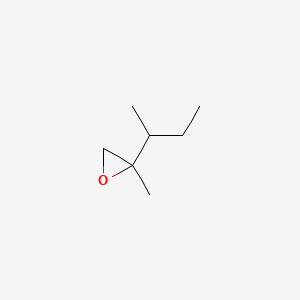
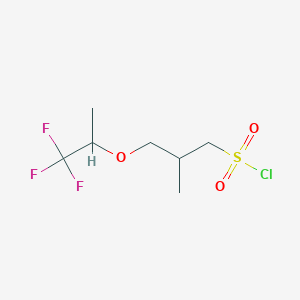

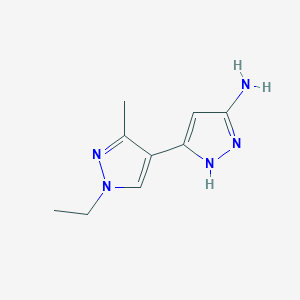
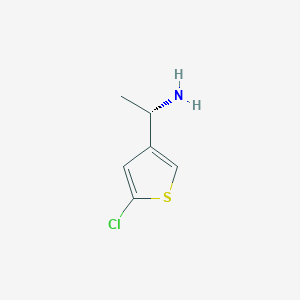

![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)
